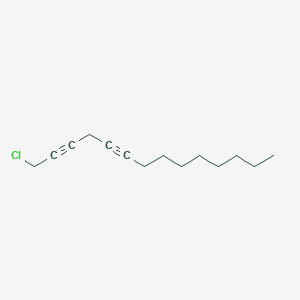

1-chlorotetradeca-2,5-diyne

Beschreibung

1-Chlorotetradeca-2,5-diyne is a chloro-substituted aliphatic diyne with a 14-carbon backbone. Its structure features chlorine at the terminal position (C1) and conjugated triple bonds at positions 2 and 3. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom, which polarizes the carbon chain and may stabilize intermediates in cyclization or radical-based reactions.

Eigenschaften

Molekularformel |

C14H21Cl |

|---|---|

Molekulargewicht |

224.77 g/mol |

IUPAC-Name |

1-chlorotetradeca-2,5-diyne |

InChI |

InChI=1S/C14H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-8,11,14H2,1H3 |

InChI-Schlüssel |

NKCWGYITRCSPRU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC#CCC#CCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-chlorotetradeca-2,5-diyne can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2,5-tetradecadiyne with a chlorine source under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of 1-chloro-2,5-tetradecadiyne may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-chlorotetradeca-2,5-diyne undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The triple bonds can be oxidized to form diketones or other oxygen-containing compounds.

Reduction Reactions: The triple bonds can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

1-chlorotetradeca-2,5-diyne has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the inhibition of leukotriene pathways.

Medicine: Investigated for its role in the development of anti-inflammatory drugs.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-chloro-2,5-tetradecadiyne involves its interaction with specific molecular targets, such as 5-lipoxygenase. By inhibiting this enzyme, the compound can reduce the production of leukotrienes, which are involved in inflammatory responses. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hex-3-ene-1,5-diyne (Bergman Reaction Substrate)

Hex-3-ene-1,5-diyne (C₆H₆) is a shorter-chain enediyne that undergoes Bergman cyclization to form 1,4-didehydrobenzene, a singlet biradical intermediate critical in antitumor antibiotic biosynthesis .

| Property | 1-Chlorotetradeca-2,5-diyne | Hex-3-ene-1,5-diyne |

|---|---|---|

| Molecular Formula | C₁₄H₂₃Cl | C₆H₆ |

| Functional Groups | Terminal chlorine, diyne | Enyne (ene + diyne) |

| Reactivity | Potential cyclization; chlorine may stabilize transition states | Bergman cyclization to biradical |

| Key Role | Hypothesized extended-chain Bergman analogs | Bergman reaction model system |

Key Differences :

- Chain Length : The 14-carbon backbone of 1-chlorotetradeca-2,5-diyne introduces steric and electronic effects absent in hex-3-ene-1,5-diyne. Longer chains may alter cyclization kinetics or product stability.

Benzene, 1-(Chloromethyl)-3,5-dinitro-

This aromatic compound (C₇H₅ClN₂O₄) features a chloromethyl group and nitro substituents. While structurally distinct from 1-chlorotetradeca-2,5-diyne, it highlights chlorine’s electronic effects in diverse contexts .

| Property | 1-Chlorotetradeca-2,5-diyne | Benzene, 1-(Chloromethyl)-3,5-dinitro- |

|---|---|---|

| Molecular Framework | Aliphatic diyne | Aromatic ring with nitro and chloro groups |

| Chlorine Role | Polarizes aliphatic chain | Enhances electrophilic substitution |

| Reactivity | Cyclization (hypothesized) | Nitro groups direct electrophilic attack; chloromethyl acts as a leaving group |

Key Insights :

- Electronic Effects : In 1-chlorotetradeca-2,5-diyne, chlorine’s inductive withdrawal may stabilize transition states in cyclization. In contrast, the chloromethyl group in the aromatic compound facilitates nucleophilic substitution or elimination reactions.

- Structural Context : Chlorine’s impact is system-dependent—aliphatic vs. aromatic—highlighting the need for tailored synthetic strategies.

Research Findings and Hypotheses

- Bergman Cyclization Analogy : While hex-3-ene-1,5-diyne reliably undergoes Bergman cyclization, 1-chlorotetradeca-2,5-diyne’s extended chain and chlorine substituent may require higher activation energy or yield alternative products (e.g., larger aromatic systems) .

- Experimental validation is needed.

- Synthetic Applications : The nitro-chloromethyl benzene compound’s reactivity () underscores chlorine’s versatility, suggesting 1-chlorotetradeca-2,5-diyne could be modified for cross-coupling or polymer chemistry.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.